3-(4-fluorophenyl)-5-[(2S)-pyrrolidin-2-yl]-1,2,4-oxadiazole
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Overview
Description
3-(4-Fluorophenyl)-5-[(2S)-pyrrolidin-2-yl]-1,2,4-oxadiazole is a heterocyclic compound that features a fluorophenyl group, a pyrrolidinyl group, and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-fluorophenyl)-5-[(2S)-pyrrolidin-2-yl]-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-fluorobenzohydrazide with (S)-pyrrolidine-2-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). The reaction is usually carried out under reflux conditions to facilitate the formation of the oxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(4-Fluorophenyl)-5-[(2S)-pyrrolidin-2-yl]-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorophenyl group, using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol.
Substitution: NaOMe in methanol, KOtBu in dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
3-(4-Fluorophenyl)-5-[(2S)-pyrrolidin-2-yl]-1,2,4-oxadiazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activity.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(4-fluorophenyl)-5-[(2S)-pyrrolidin-2-yl]-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in inflammation or cell proliferation, leading to its potential use as an anti-inflammatory or anticancer agent.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Chlorophenyl)-5-[(2S)-pyrrolidin-2-yl]-1,2,4-oxadiazole
- 3-(4-Bromophenyl)-5-[(2S)-pyrrolidin-2-yl]-1,2,4-oxadiazole
- 3-(4-Methylphenyl)-5-[(2S)-pyrrolidin-2-yl]-1,2,4-oxadiazole
Uniqueness
3-(4-Fluorophenyl)-5-[(2S)-pyrrolidin-2-yl]-1,2,4-oxadiazole is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
3-(4-fluorophenyl)-5-[(2S)-pyrrolidin-2-yl]-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FN3O/c13-9-5-3-8(4-6-9)11-15-12(17-16-11)10-2-1-7-14-10/h3-6,10,14H,1-2,7H2/t10-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNMVPVCQOZPXSE-JTQLQIEISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=NC(=NO2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](NC1)C2=NC(=NO2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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